molecular formula C11H11BBrN B15234201 3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine

3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine

Cat. No.: B15234201
M. Wt: 247.93 g/mol
InChI Key: DGTFSHLIIQGLPD-UHFFFAOYSA-N
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Description

3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine is a compound that belongs to the class of azaborinines, which are heteroarenes containing a boron-nitrogen (BN) unit

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor containing boron and nitrogen atoms under electrophilic conditions . The reaction conditions often include the use of catalysts such as palladium or rhodium to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for 3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as developing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents such as dichloromethane or toluene, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized azaborinines, while cycloaddition reactions can produce complex polycyclic compounds.

Mechanism of Action

The mechanism by which 3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine exerts its effects involves interactions at the molecular level. The boron-nitrogen unit can participate in electron transfer processes, influencing the reactivity of the compound. Additionally, the presence of the bromo and cyclopropyl groups can modulate the compound’s electronic properties and steric interactions, affecting its behavior in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    1,2-Azaborinine: A simpler analog without the bromo and cyclopropyl substituents.

    3-Chloro-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine: Similar structure with a chloro group instead of a bromo group.

    2-Cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine: Lacks the bromo substituent.

Uniqueness

The presence of these substituents can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets .

Properties

Molecular Formula

C11H11BBrN

Molecular Weight

247.93 g/mol

IUPAC Name

3-bromo-2-cyclopropyl-1H-1,2-benzazaborinine

InChI

InChI=1S/C11H11BBrN/c13-11-7-8-3-1-2-4-10(8)14-12(11)9-5-6-9/h1-4,7,9,14H,5-6H2

InChI Key

DGTFSHLIIQGLPD-UHFFFAOYSA-N

Canonical SMILES

B1(C(=CC2=CC=CC=C2N1)Br)C3CC3

Origin of Product

United States

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